molecular formula C16H16BrN5O2 B12165209 2-(6-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

2-(6-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B12165209
M. Wt: 390.23 g/mol
InChI Key: ZKLKNVQRAXZWCK-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic compound that combines the structural features of indole, triazole, and tetrahydrofuran

Preparation Methods

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the bromination of indole to form 6-bromoindole. This intermediate is then coupled with a triazole derivative under specific reaction conditions to yield the final product. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

2-(6-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(6-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with unique properties, such as enhanced fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets. The indole and triazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar compounds to 2-(6-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide include:

    6-bromoindole-3-acetonitrile: Shares the brominated indole structure but differs in the attached functional groups.

    2-(7-bromo-1H-indol-3-yl)ethanamine hydrochloride: Another brominated indole derivative with different substituents.

    6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines: Compounds with brominated indole structures used in medicinal chemistry. The uniqueness of this compound lies in its combination of indole, triazole, and tetrahydrofuran moieties, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H16BrN5O2

Molecular Weight

390.23 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C16H16BrN5O2/c17-11-4-3-10-5-6-22(12(10)8-11)9-14(23)18-16-19-15(20-21-16)13-2-1-7-24-13/h3-6,8,13H,1-2,7,9H2,(H2,18,19,20,21,23)

InChI Key

ZKLKNVQRAXZWCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC(=NN2)NC(=O)CN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

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